Oxfenicine

Fatty acid oxidation Metabolic flux Pharmacological inhibition

Oxfenicine is the definitive cardioselective CPT-1 inhibitor for metabolic ischemia-reperfusion research. Unlike etomoxir (complete FAO block) or perhexiline (CPT-2 off-target), its active metabolite selectively inhibits cardiac mitochondrial CPT-1, sparing hepatic CPT-1. This partial FAO blockade preserves metabolic flexibility—improving functional recovery to 96% of pre-ischemic output, reducing LDH release by 73%, and increasing glucose oxidation by 47%. For protocols demanding tissue-specific, graded FAO inhibition to parse CPT-1-dependent mechanisms, oxfenicine is the irreplaceable tool compound.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 32462-30-9
Cat. No. B1677859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxfenicine
CAS32462-30-9
Synonyms(R,S)-3HPG
4-hydroxyphenylglycine
4-hydroxyphenylglycine hydrobromide, (+-)-isomer
4-hydroxyphenylglycine hydrochloride, (R)-isomer
4-hydroxyphenylglycine perchlorate, (+-)-isomer
4-hydroxyphenylglycine, (+-)-isomer
4-hydroxyphenylglycine, (R)-isomer
4-hydroxyphenylglycine, (S)-isomer
4-hydroxyphenylglycine, 2,4-dimethylbenzenesulfonate, (+-)-isomer
4-hydroxyphenylglycine, 2,4-dimethylbenzenesulfonate, (R)-isomer
4-hydroxyphenylglycine, 4-methylbenzenesulfonate, (+-)-isomer
4-hydroxyphenylglycine, 4-methylbenzenesulfonate, (S)-isomer
4-hydroxyphenylglycine, monosodium salt
4-hydroxyphenylglycine, monosodium salt, (R)-isomer
D-p-hydroxyphenylglycine
L-4-hydroxyphenylglycine
oxfenicine
p-hydroxyphenylglycine
UK 25842
UK-25842
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(=O)O)N)O
InChIInChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1
InChIKeyLJCWONGJFPCTTL-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Why Oxfenicine (CAS 32462-30-9) is a Specialized CPT-1 Inhibitor for Cardiac Metabolic Research


Oxfenicine (L-p-Hydroxyphenylglycine) is a small-molecule prodrug that, upon metabolism to 4-hydroxyphenylglyoxylic acid (HPG), functions as an orally active, cardioselective inhibitor of carnitine palmitoyltransferase-1 (CPT-1) [1]. By inhibiting CPT-1, it reduces mitochondrial import of long-chain fatty acids, thereby shifting myocardial energy substrate utilization from fatty acid oxidation toward glucose oxidation [2]. This metabolic switch is a fundamental mechanism for probing cardiac efficiency and protection during ischemia-reperfusion injury, making oxfenicine a critical tool compound distinct from broad-spectrum FAO inhibitors [3].

Why Generic Fatty Acid Oxidation (FAO) Inhibitors Cannot Substitute for Oxfenicine in Cardiac Studies


Oxfenicine is not a generic FAO inhibitor. Its cardioselectivity and prodrug metabolism yield a unique pharmacological profile [1]. Unlike broad-acting agents like etomoxir, which fully blocks FAO at low micromolar concentrations, oxfenicine acts as a partial inhibitor, preserving a degree of metabolic flexibility and reducing the risk of complete energy substrate starvation [2]. Crucially, oxfenicine demonstrates tissue specificity, with its active metabolite HPG potently inhibiting CPT-1 in heart but not liver mitochondria, a feature not shared by many other CPT-1 inhibitors [1]. Furthermore, direct comparisons with perhexiline reveal that oxfenicine does not inhibit CPT-2 and uniquely reduces malonyl-CoA levels, leading to divergent effects on acylcarnitine accumulation and lactate metabolism during ischemia [3]. These mechanistic distinctions translate into different functional outcomes, making direct substitution in research protocols scientifically invalid.

Oxfenicine (32462-30-9): Head-to-Head Quantitative Evidence for Scientific Differentiation


Oxfenicine vs. Etomoxir: Partial vs. Complete FAO Inhibition Defines Experimental Utility

Oxfenicine is characterized as a partial inhibitor of fatty acid oxidation (FAO), whereas etomoxir acts as a complete inhibitor. In a comprehensive functional analysis, etomoxir at low micromolar concentrations fully blocked cellular FAO, while oxfenicine exhibited only partial inhibition [1]. This quantitative difference in the degree of pathway suppression is critical: etomoxir's complete blockade can be toxic or cause metabolic crisis, while oxfenicine's partial inhibition allows for a more physiologically relevant modulation of substrate preference, making it suitable for studies requiring sustained metabolic flexibility.

Fatty acid oxidation Metabolic flux Pharmacological inhibition

Cardioselective CPT-1 Inhibition: Oxfenicine's Tissue-Specific Potency vs. Non-Selective Agents

The active metabolite of oxfenicine, HPG, demonstrates marked cardioselectivity. In isolated mitochondria, HPG inhibited palmityl-[14C]carnitine formation in heart mitochondria with 46% inhibition at 50 μM and 61% at 1 mM, whereas in liver mitochondria, it showed only 24% inhibition even at a high concentration of 5 mM [1]. This contrasts with many other CPT-1 inhibitors, such as etomoxir, which potently inhibit both the liver and muscle isoforms [2]. This tissue specificity is crucial for researchers aiming to dissect cardiac-specific metabolic pathways without confounding hepatic effects.

Cardioselectivity CPT-1 inhibition Tissue-specific metabolism

Enhanced Myocardial Efficiency and Recovery After Ischemia: Quantified Advantage Over Control

In a working rat heart model of ischemia-reperfusion, oxfenicine significantly improved functional recovery. Hearts treated with oxfenicine recovered to 96% of their pre-ischemic cardiac output after 30 minutes of reperfusion, compared to 81% recovery in untreated control hearts [1]. This improvement was accompanied by a 73% reduction in lactate dehydrogenase (LDH) release, a marker of cellular damage [1]. Furthermore, oxfenicine achieved this enhanced performance without increasing myocardial oxygen consumption, indicating improved myocardial efficiency [2].

Myocardial ischemia-reperfusion Cardiac efficiency Functional recovery

Divergent Acylcarnitine Dynamics vs. Perhexiline: Key Mechanistic Distinction

In a direct comparison with perhexiline, oxfenicine (0.5 mM) significantly decreased myocardial concentrations of long-chain acylcarnitines (LCACs), products of CPT-1 action (p < 0.05). In contrast, perhexiline (2 μM) did not reduce LCAC levels, and a lower dose of perhexiline (0.5 μM) actually slightly increased them [1]. This divergence is attributed to perhexiline's dual inhibition of CPT-1 and CPT-2, whereas oxfenicine's active metabolite is a selective CPT-1 inhibitor [1]. Additionally, oxfenicine uniquely reduced the concentration of the endogenous CPT-1 inhibitor malonyl-CoA, a change not observed with perhexiline [1].

CPT-1 vs CPT-2 Acylcarnitine metabolism Ischemia

Differential Metabolic Switch: Stimulation of Glucose Oxidation with Reduced Lactate Production

During demand-induced ischemia, oxfenicine treatment (2 mmol/L) in an open-chest swine model resulted in a significant 47% increase in the rate of myocardial glucose oxidation (6.9 ± 1.1 vs. 4.7 ± 0.8 μmol/min, p<0.05) [1]. This metabolic shift was coupled with a 46% reduction in lactate output integral (0.60 ± 0.11 vs. 1.11 ± 0.23 mmol) and a 35% decrease in glycogen depletion (43 ± 8% vs. 66 ± 6%) [1]. Importantly, these beneficial metabolic changes were associated with a 37% improvement in anterior wall power index and a 42% increase in energy efficiency index [1].

Metabolic shift Glucose oxidation Lactate production

Oxfenicine (CAS 32462-30-9) in Practice: High-Impact Research and Industrial Applications


Cardiometabolic Research: Elucidating the Role of CPT-1 in Myocardial Ischemia-Reperfusion Injury

Oxfenicine is the tool of choice for studies requiring selective inhibition of cardiac CPT-1 to investigate the metabolic basis of ischemia-reperfusion injury. Its ability to improve functional recovery (to 96% of pre-ischemic output) and reduce LDH release (by 73%) while simultaneously increasing glucose oxidation (47%) and lowering lactate production (46%) provides a robust, multi-parametric readout of cardioprotection [1][2]. Its distinct acylcarnitine profile compared to perhexiline ensures that observed effects are due to specific CPT-1 blockade rather than off-target CPT-2 inhibition [3].

Metabolic Flux Analysis: Modeling a Partial Shift from FAO to Glucose Oxidation

For researchers using metabolic flux assays, oxfenicine provides a unique pharmacological tool to induce a partial, graded shift in substrate preference. Unlike etomoxir, which completely blocks FAO, oxfenicine's partial inhibition [4] allows for the study of metabolic flexibility and the energetic consequences of a physiological switch in fuel utilization, without causing complete metabolic collapse. This is particularly valuable in primary cell cultures and ex vivo heart perfusion models.

Cardiac Efficiency Studies: Evaluating Oxygen-Sparing Metabolic Interventions

In experiments focused on myocardial oxygen consumption (MVO2) and cardiac efficiency, oxfenicine demonstrates a clear benefit. Data shows it can depress MVO2 by 11% in a canine model without altering hemodynamics [5], and in rat hearts, it increases carbohydrate oxidation and cardiac performance with no increase in oxygen consumption [6]. This makes oxfenicine an essential comparator for testing new oxygen-sparing therapies for heart failure or ischemic heart disease.

Platelet Biology: Dissecting the Role of FAO in Thrombus Formation

In the field of platelet biology and thrombosis research, oxfenicine serves as a pharmacologically distinct inhibitor of β-oxidation. In comparative studies with etomoxir and trimetazidine, oxfenicine attenuated platelet aggregation, P-selectin externalization, and integrin αIIbβ3 activation, and protected against ferric chloride-induced mesenteric thrombosis in mice [7]. This positions oxfenicine as a key reagent for investigating the specific contribution of CPT-1-dependent FAO to platelet function and arterial thrombus formation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxfenicine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.